N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a complex heterocyclic framework. Its structure integrates a tetrahydroisoquinoline moiety, a thiophene ring, and a 4-fluorophenylmethyl substituent.
The synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions (e.g., Friedel-Crafts acylations) and heterocyclic ring formations, as seen in related triazole and thiazolo-triazole derivatives .
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQSHYDZSJXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenethylamide Precursors
A phenethylamide derivative is treated with a cyclizing agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux. For example, heating N-phenethylbenzamide with PPA at 120°C for 6 hours yields 3,4-dihydroisoquinoline. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) produces 1,2,3,4-tetrahydroisoquinoline.
Domino Reactions for Efficiency
Recent advances employ domino reactions to streamline synthesis. A one-pot sequence involving imine formation, cyclization, and reduction using reagents like TiCl₄/Zn reduces reaction steps and improves yields.
Introduction of Thiophen-2-yl Ethyl Group
The thiophen-2-yl ethyl side chain is introduced via nucleophilic substitution or transition-metal-catalyzed coupling .
Alkylation of Tetrahydroisoquinoline
2-Bromothiophene reacts with 2-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline in the presence of potassium carbonate (K₂CO₃) and acetonitrile (MeCN) at 80°C. This SN2 substitution affords 2-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline with >70% yield.
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, Suzuki-Miyaura coupling is employed. A boronic ester-functionalized tetrahydroisoquinoline reacts with 2-bromothiophene using Pd(PPh₃)₄ as a catalyst, yielding the coupled product under mild conditions.
Formation of Ethanediamide Linker
The ethanediamide (oxamide) bridge is constructed via sequential amidation of ethylenediamine.
Oxalyl Chloride-Mediated Amidation
Ethylenediamine reacts with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at 0°C to form N,N'-ethanediamide. Excess oxalyl chloride is quenched with aqueous sodium bicarbonate (NaHCO₃), and the product is extracted with ether.
Alkylation with 4-Fluorobenzyl Bromide
The primary amine of ethanediamide is alkylated using 4-fluorobenzyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base. The reaction proceeds at 60°C for 12 hours, yielding N-[(4-fluorophenyl)methyl]ethanediamide.
Final Coupling of Components
The tetrahydroisoquinoline-thiophene-ethylamine and fluorobenzyl-ethanediamide are coupled via amide bond formation .
Carbodiimide-Mediated Coupling
A mixture of 2-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline and N-[(4-fluorophenyl)methyl]ethanediamide is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction is stirred at room temperature for 24 hours, achieving >85% conversion.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/water. Structural confirmation is performed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Challenges and Solutions
Stereochemical Control
Racemization during amidation is mitigated by using sterically hindered bases like N,N-diisopropylethylamine (DIPEA).
Byproduct Formation
Excessive oxalyl chloride generates acidic byproducts; careful quenching with NaHCO₃ ensures neutral pH before extraction.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of isoquinoline and thiophene moieties suggests that it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure may impart unique characteristics to the materials in which it is incorporated.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s unique structural attributes are highlighted through comparisons with analogous ethanediamides and heterocyclic derivatives:
Key Observations :
- The thiophen-2-yl group may confer distinct electronic properties compared to phenylsulfonyl or methoxyphenyl substituents, influencing solubility and receptor binding .
Physicochemical Properties
While explicit data for the target compound are absent, inferences can be drawn from related structures:
- Lipophilicity: The tetrahydroisoquinoline and thiophene groups likely increase logP compared to sulfonyl-containing triazoles (e.g., Compounds 10–15), which exhibit polar sulfonyl groups .
- Tautomerism : Unlike triazole derivatives (e.g., Compounds 7–9), which exhibit thione-thiol tautomerism confirmed via IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹), the target compound’s amide groups may adopt planar conformations, affecting hydrogen-bonding capacity .
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a 4-fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring. Its molecular formula is , and it has a molecular weight of approximately 437.46 g/mol. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Formula | C23H26F1N3S |
| Molecular Weight | 437.46 g/mol |
| Density | 1.377 g/cm³ |
| LogP | 5.453 |
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
Pharmacological Profile
Research indicates that the compound exhibits several pharmacological activities, including:
- Antidepressant Effects : Studies suggest that derivatives of tetrahydroisoquinoline possess antidepressant properties. The structural similarity of this compound to known antidepressants may imply similar effects.
- Neuroprotective Properties : Compounds containing tetrahydroisoquinoline have been studied for their neuroprotective effects against neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer’s disease.
- Anti-inflammatory Activity : Thiophene derivatives are known for their anti-inflammatory properties. The presence of the thiophene ring in this compound may contribute to similar activity.
The exact mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses include:
- Receptor Modulation : The compound may interact with serotonin and dopamine receptors, influencing neurotransmitter levels and contributing to its antidepressant effects.
- Oxidative Stress Reduction : By reducing oxidative stress in neuronal cells, the compound may protect against neurodegeneration.
Study 1: Antidepressant Activity
A study conducted on similar tetrahydroisoquinoline derivatives demonstrated significant improvements in depression-like behaviors in animal models when administered at doses of 10 mg/kg. The results indicated alterations in serotonin levels in the brain, suggesting that our compound may have comparable effects.
Study 2: Neuroprotection
In vitro studies assessing neuroprotection showed that compounds with similar structural frameworks could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This provides preliminary evidence that this compound might also confer protective effects against neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
